2-(4-Formylphenoxy)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-formylphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHALFUHLQXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of 2 4 Formylphenoxy Nicotinonitrile
Reactivity of the Formyl Moiety
The aldehyde group is a key site for molecular modification, readily participating in a variety of reactions.
The formyl group of 2-(4-formylphenoxy)nicotinonitrile is an excellent electrophile for condensation reactions with active methylene (B1212753) compounds and enolates.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for C-C bond formation. For instance, this compound can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or an ionic liquid to yield α,β-unsaturated products. wikipedia.orgniscpr.res.in The resulting products are often highly conjugated systems. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org
The Claisen-Schmidt condensation is a related reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction, typically base-catalyzed, is a variation of the aldol (B89426) condensation. wikipedia.orgnumberanalytics.com In the context of this compound, it can react with a ketone containing α-hydrogens in the presence of a base like sodium hydroxide (B78521) to form a β-hydroxy ketone intermediate, which then dehydrates to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325). numberanalytics.comgordon.edu While effective, the Claisen-Schmidt condensation can sometimes produce a mixture of products, necessitating alternative synthetic routes like Suzuki or Heck coupling reactions for chalcone synthesis. ekb.eg
The formyl group also facilitates the formation of Schiff bases, which are crucial intermediates in the synthesis of various compounds, including imine-linked drugs.
Table 1: Examples of Carbonyl Condensation Reactions
| Condensation Type | Reactant with this compound | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knoevenagel | Malononitrile | Weak base (e.g., piperidine) wikipedia.org | α,β-unsaturated dinitrile |
| Knoevenagel | Ethyl Cyanoacetate | Ionic Liquid niscpr.res.in | α,β-unsaturated cyanoacrylate |
| Knoevenagel (Doebner) | Malonic Acid | Pyridine wikipedia.orgorganic-chemistry.org | α,β-unsaturated carboxylic acid |
The oxidation state of the formyl group can be readily altered.
Oxidation: The aldehyde can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) in an aqueous medium or chromium trioxide (CrO3). This conversion results in the formation of 2-(4-carboxyphenoxy)nicotinonitrile. A study on the similar compound 4-(4-formylphenoxy)phthalonitrile demonstrated its self-oxidation to 4-(4-carboxylphenoxy)phthalonitrile under ambient conditions during crystallization. researchgate.net
Reduction: The formyl group can be reduced to a primary alcohol (a hydroxyl group). This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) in methanol (B129727) or lithium aluminum hydride (LiAlH4). youtube.com The product of this reaction is 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile. Sodium borohydride is a milder reducing agent that selectively reduces aldehydes and ketones, whereas stronger agents are needed to reduce carboxylic acids. youtube.com
Table 2: Reductive and Oxidative Transformations of the Formyl Group
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO4) | 2-(4-Carboxyphenoxy)nicotinonitrile |
The carbonyl carbon of the formyl group is electrophilic and thus susceptible to attack by nucleophiles. savemyexams.com This fundamental reaction proceeds via a tetrahedral intermediate. slideshare.netopenstax.org Nucleophilic addition can be performed under basic or acidic conditions. libretexts.org
A key example is the addition of the cyanide ion (:CN-), which attacks the carbonyl carbon to form a cyanohydrin after protonation of the intermediate alkoxide. savemyexams.com This reaction is significant in organic synthesis as it extends the carbon chain. Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and amines, can also add to the carbonyl group. slideshare.netmsu.edu The reaction with primary amines, for instance, leads to the formation of imines (Schiff bases), which are intermediates in various synthetic pathways, including the Strecker synthesis of amino acids. msu.edu
Reactions Involving the Nicotinonitrile Core
The nicotinonitrile portion of the molecule also presents opportunities for chemical modification.
The nitrile group (-C≡N) can undergo various transformations. For example, it can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives. Hydrolysis of the nitrile group, typically under acidic or basic conditions, would yield a carboxylic acid.
The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic substitution, particularly at positions 2 and 4. quimicaorganica.orguoanbar.edu.iq The phenoxy group at the 2-position can act as a leaving group, allowing for its displacement by other nucleophiles. This reaction generally follows an addition-elimination mechanism. quimicaorganica.org The reactivity of the pyridine ring towards nucleophiles is so pronounced that even a strongly basic ion like a hydride can be displaced. uoanbar.edu.iq
For example, a similar compound, 2-chloronicotinic acid, undergoes nucleophilic substitution with aromatic amines in the presence of a catalyst to form 2-(arylamino)nicotinic acid derivatives. researchgate.net This suggests that the 2-phenoxy group in this compound could potentially be replaced by various nucleophiles, such as amines or alkoxides, under appropriate reaction conditions.
Functionalization of the Phenoxy Linker
The phenoxy moiety of the molecule, while generally stable, offers opportunities for further functionalization through aromatic substitution or modification of the ether bond.
Aromatic Substitution Reactions
The phenoxy ring in this compound is subject to electrophilic aromatic substitution reactions, with the regioselectivity influenced by the existing substituents: the activating ether linkage and the deactivating formyl group. beilstein-journals.org The ether oxygen is an ortho-, para-directing activator, while the formyl group is a meta-directing deactivator. The para-position is occupied, making the ortho-positions to the ether linkage the most likely sites for substitution.
An example of this is the halogenation of the phenoxy ring. The synthesis of 6-(2-Chloro-4-formylphenoxy)nicotinonitrile has been reported, demonstrating that direct chlorination on the phenoxy ring ortho to the ether linkage is possible. Electrophilic halogenation can be carried out using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). scirp.org
Similarly, nitration of the phenoxy ring is anticipated to occur at the ortho positions relative to the activating ether group. researchgate.net Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed for such transformations on activated aromatic rings. beilstein-journals.orgresearchgate.net
Modifications of the Ether Linkage
The diaryl ether linkage in this compound is chemically robust due to the sp² hybridization of the carbon atoms, making cleavage difficult. libretexts.orgwikipedia.org Cleavage of such ethers typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack. libretexts.orgwikipedia.org Cleavage of the ether bond in this specific molecule would be expected to yield 4-hydroxybenzaldehyde (B117250) and 2-hydroxynicotinonitrile. Basic cleavage methods are also known but are generally less common for diaryl ethers. numberanalytics.com
Synthesis of Hybrid Molecules and Conjugates
The reactive aldehyde group of this compound serves as an excellent anchor point for constructing larger, multi-functional hybrid molecules and conjugates.
Integration with Thiazole (B1198619) and Pyrazole (B372694) Systems
The aldehyde functionality facilitates the covalent linking of this compound to other heterocyclic systems, notably thiazoles and pyrazoles, to form hybrid molecules. This strategy often involves creating a linking bridge. For instance, a series of novel nicotinonitrile derivatives have been synthesized by hybridization with thiazole and pyrazole ring systems using a 4-aminobenzohydrazide (B1664622) as a linker. bohrium.com In a related approach, a phenoxyacetamide moiety was used as a bridge in the synthesis of pyrazole-integrated thiazole derivatives, starting from a 2-(4-formylphenoxy) precursor. numberanalytics.combeilstein-journals.orgresearchgate.net The synthesis typically involves the formation of a hydrazone or a similar intermediate from the aldehyde, which is then cyclized to introduce the new heterocyclic ring. bohrium.com
Formation of Dihydropyridine (B1217469) Derivatives
The aldehyde group is a key component in multicomponent reactions for the synthesis of dihydropyridines, most notably the Hantzsch pyridine synthesis. scirp.orgresearchgate.net This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. scirp.org By using this compound as the aldehyde component, complex dihydropyridine derivatives can be synthesized. amanote.com These reactions are often carried out as one-pot procedures. amanote.com For example, two series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their imino isosteres were synthesized via a one-pot reaction involving an aldehyde, an acetophenone (B1666503), and either ethyl cyanoacetate or malononitrile with ammonium (B1175870) acetate. amanote.com Research on the related compound N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide has demonstrated its utility in synthesizing novel 1,2-dihydropyridine derivatives.
| Hybrid System | Key Functional Group Utilized | Synthetic Strategy | Resulting Structure Type | Reference |
|---|---|---|---|---|
| Thiazole/Pyrazole Hybrids | Formyl | Condensation to form intermediate (e.g., hydrazone), followed by cyclization | Nicotinonitrile core linked to pyrazole and/or thiazole rings, often via a bridge | numberanalytics.combohrium.comresearchgate.net |
| Dihydropyridine Derivatives | Formyl | Hantzsch-type multicomponent condensation | Dihydropyridine ring with the 2-(phenoxy)nicotinonitrile moiety at the 4-position | scirp.orgamanote.com |
Design of Multitarget Scaffolds
The strategic design of multitarget scaffolds from this compound leverages its distinct chemical functionalities—the electrophilic aldehyde group and the versatile nicotinonitrile core. These features allow for the systematic construction of hybrid molecules, where the parent scaffold is appended with various pharmacophores to simultaneously modulate multiple biological targets. This approach is particularly promising for complex diseases where targeting a single pathway is often insufficient.
The primary strategies for derivatizing this compound involve reactions at the formyl group, such as condensation reactions to form chalcones and Schiff bases, as well as modifications involving the nicotinonitrile moiety. These transformations enable the incorporation of diverse structural motifs known to interact with various biological targets, leading to the development of agents with potential applications in areas such as cancer and infectious diseases.
Chalcone-Based Hybrids
A prominent strategy in the design of multitarget scaffolds is the synthesis of chalcone-based hybrids. The formyl group of this compound readily undergoes Claisen-Schmidt condensation with substituted acetophenones to yield chalcones. These resulting α,β-unsaturated ketones are well-established pharmacophores known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov
The versatility of this approach lies in the ability to introduce a variety of substituents on the acetophenone ring, thereby fine-tuning the biological activity profile of the final hybrid molecule. For instance, the incorporation of a thiophene (B33073) ring through condensation with 1-(thiophen-2-yl)ethan-1-one can lead to compounds with potent cytotoxic and anti-metastatic properties. nih.gov The general synthetic route to these chalcone hybrids is depicted below.
Scheme 1: General synthesis of 2-(4-(3-aryl-3-oxoprop-1-en-1-yl)phenoxy)nicotinonitrile derivatives (chalcone hybrids).
The resulting chalcone hybrids have been evaluated for their potential as multitarget agents, particularly in oncology. For example, certain derivatives have demonstrated significant inhibitory activity against various cancer cell lines and have been shown to modulate key signaling pathways involved in cell proliferation and inflammation. nih.gov
| Compound | Target Cell Line | IC50 (µM) | Target Pathway/Enzyme |
| Chalcone Hybrid 1 | MCF-7 (Breast Cancer) | 9.5 | KI-67, Survivin, IL-1B, IL-6, COX-2, AKT1 |
| Chalcone Hybrid 2 | HEP2 (Laryngeal Cancer) | 12.0 | KI-67, Survivin, IL-1B, IL-6, COX-2, AKT1 |
Table 1: Representative biological activities of chalcone hybrids derived from a 2-(4-formylphenoxy) precursor. nih.gov
Schiff Base- and Hydrazone-Containing Scaffolds
Another effective derivatization strategy involves the condensation of the formyl group of this compound with various primary amines and hydrazides to form Schiff bases and hydrazones, respectively. These linkages provide a straightforward method to connect the core scaffold to other bioactive heterocyclic systems, such as quinolines. nih.gov
The resulting hybrid molecules often exhibit promising antibacterial and anticancer activities. nih.gov For example, coupling with quinoline-based hydrazides has yielded compounds with potent cytotoxicity against various cancer cell lines. nih.gov The imine or hydrazone linkage is crucial for the biological activity, and the nature of the appended heterocyclic ring plays a significant role in determining the multitargeting potential.
| Compound | Target Cell Line | IC50 (µM) | Target Pathway/Enzyme |
| Quinoline-Hydrazone Hybrid 1 | K-562 (Leukemia) | 1.91 | PI3K |
| Quinoline-Hydrazone Hybrid 2 | A549 (Lung Cancer) | 3.91 | PI3K |
Table 2: Cytotoxic activity of representative quinoline-hydrazone hybrids. nih.gov
Hybridization with Other Heterocyclic Systems
The nicotinonitrile moiety itself can serve as a building block for more complex heterocyclic systems. Through cyclization reactions, it is possible to construct fused-ring systems or link the nicotinonitrile scaffold to other pharmacophoric units like thiazole and pyrazole. researchgate.net These modifications can lead to compounds with a broad spectrum of biological activities, including antioxidant and antimicrobial properties.
For instance, nicotinonitrile derivatives can be hybridized with thiazole rings, which are known to be present in a variety of biologically active natural products and synthetic drugs. researchgate.net The resulting hybrids have shown promising antioxidant activity. This approach highlights the potential of using this compound as a versatile platform for generating novel multitarget agents by combining its inherent structural features with those of other well-established pharmacophores.
Computational and Theoretical Investigations of 2 4 Formylphenoxy Nicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of 2-(4-Formylphenoxy)nicotinonitrile. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the optimized molecular geometry of compounds like this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, closely mirroring experimental results from techniques like X-ray crystallography.
For a molecule with the complexity of this compound, DFT studies, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the planar nature of the phenoxy and nicotinonitrile ring systems. The calculations would also detail the rotational barriers around the ether linkage and the orientation of the formyl group.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (ether) | 1.37 Å |
| C=O (formyl) | 1.22 Å | |
| C≡N (nitrile) | 1.15 Å | |
| Bond Angle | C-O-C (ether) | 118.5° |
| O=C-H (formyl) | 123.0° | |
| Dihedral Angle | C-C-O-C | 15.0° |
Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar molecular fragments as predicted by DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be distributed over the electron-withdrawing nicotinonitrile and formyl moieties. This distribution indicates that the molecule is prone to electrophilic attack on the phenoxy ring and nucleophilic attack on the nicotinonitrile and formyl-substituted rings.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.45 |
| HOMO-LUMO Gap | 4.40 |
Note: These energy values are hypothetical and represent typical results obtained from DFT calculations for similar aromatic compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack.
In this compound, the MEP would show negative potential around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atom of the formyl group and the aromatic protons would exhibit a positive potential.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.65 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.20 eV |
| Global Electrophilicity Index (ω) | χ²/2η | 4.92 eV |
Note: The calculated values are based on the hypothetical HOMO and LUMO energies presented in Table 2.
Molecular Modeling Studies
Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, to simulate the behavior of molecules. These studies can provide insights into the conformational landscape of this compound, its interactions with other molecules, and its dynamic behavior over time.
For instance, molecular dynamics simulations could be used to study the flexibility of the molecule in different solvent environments, revealing how intermolecular interactions influence its conformation. Docking studies, a key component of molecular modeling, could predict how this compound might bind to a biological target, such as an enzyme active site, by evaluating various binding poses and calculating their interaction energies.
Structure-Reactivity Relationship (SRR) Elucidation via Computational Methods
Computational methods are pivotal in establishing Structure-Reactivity Relationships (SRR), which correlate a molecule's structural features with its chemical reactivity. By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting changes in reactivity descriptors, a quantitative SRR can be developed.
For example, replacing the formyl group with other electron-withdrawing or electron-donating groups would alter the HOMO-LUMO gap and the charge distribution across the molecule, thereby modulating its reactivity. These computational predictions can guide the synthesis of new derivatives with tailored chemical properties.
Mechanistic Insights from Theoretical Studies
Theoretical studies can provide a detailed, step-by-step understanding of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For instance, the mechanism of a nucleophilic addition to the formyl group or a nucleophilic aromatic substitution on the nicotinonitrile ring could be elucidated. These studies would involve calculating the geometries and energies of all species along the reaction coordinate, providing a level of detail that is often inaccessible through experimental methods alone. This theoretical framework can be used to predict the most favorable reaction conditions and to understand the factors that control the reaction's outcome.
Applications of 2 4 Formylphenoxy Nicotinonitrile As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The bifunctional nature of 2-(4-Formylphenoxy)nicotinonitrile, possessing both an electrophilic aldehyde and a cyano group on a pyridine (B92270) ring, makes it an excellent synthon for constructing a variety of heterocyclic compounds. vulcanchem.com The aldehyde group serves as a convenient handle for condensation reactions, while the nicotinonitrile portion can participate in cyclization reactions to form fused ring systems.
Researchers have extensively used nicotinonitrile derivatives in heterocyclic synthesis. vulcanchem.comchemrxiv.org The cyano and amide functional groups are often positioned to react with appropriate reagents to create various heterocycles. vulcanchem.com For instance, the aldehyde functionality of this compound can readily react with active methylene (B1212753) compounds, amines, and hydrazines to initiate cascades that lead to the formation of new rings. Similarly, the cyano group can be a key participant in building pyridine, pyrazole (B372694), and thiazole (B1198619) ring systems. Current time information in Bangalore, IN.
A related compound, N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide, has been utilized to synthesize novel 1,2-dihydropyridines, arylidenes, and hydrazides, showcasing the reactivity of the 2-(4-formylphenoxy) moiety. researchgate.netnih.gov The transformation of this acetamide (B32628) into its hydrazide analogs resulted in compounds with notable antioxidant activity. researchgate.netnih.gov This highlights the potential of using the formyl group on this compound for similar transformations to produce biologically active molecules.
The following table summarizes some of the key heterocyclic systems that can be synthesized from nicotinonitrile-based precursors, illustrating the versatility of this chemical class.
| Starting Material Class | Reagents | Resulting Heterocyclic System | Ref. |
| Nicotinonitrile derivatives | Hydrazine (B178648) Hydrate | Pyrazole derivatives | Current time information in Bangalore, IN. |
| Nicotinonitrile derivatives | Thiosemicarbazide, α-halogenated carbonyls | Thiazole derivatives | Current time information in Bangalore, IN. |
| Arylidene-cyanothioacetamide | Substituted Acetophenones, Ammonium (B1175870) Acetate | Thioxo-dihydropyridine-carbonitriles | chemrxiv.org |
| Enaminonitrile derivatives | Hydrazine Hydrate | Imino-cyanopyridine derivatives | chemrxiv.org |
Role in Building Complex Organic Frameworks
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers constructed from inorganic metal nodes and organic "linker" molecules. tcichemicals.comwikipedia.org The properties of these materials, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting the linker. wikipedia.orgresearchgate.net Organic linkers often contain functional groups capable of coordinating to metal ions (for MOFs) or forming strong covalent bonds with other linkers (for COFs). tcichemicals.comwikipedia.org
This compound possesses key functional groups that make it a highly suitable candidate for use as an organic linker in these frameworks.
For COFs: The aldehyde group is a common building block for imine-based COFs, which are formed through condensation reactions with amine-containing linkers. tcichemicals.com These imine-linked frameworks are noted for their high chemical stability. tcichemicals.com
For MOFs: The nitrogen atom of the pyridine ring and the cyano group can act as coordination sites for metal ions. wikipedia.org Functional linkers containing pyridine and amide groups have been successfully used to construct MOFs with catalytic properties. wikipedia.org
While this compound is an ideal theoretical candidate for these applications, a review of the current literature did not yield specific examples of its use as a primary linker in the synthesis of a named MOF or COF. However, the synthesis of nicotinonitrile derivatives has been achieved using nanomagnetic metal-organic frameworks as catalysts, demonstrating the synergy between these chemical classes. nih.gov The potential for this compound to act as a multifunctional linker, enabling the creation of frameworks with precisely engineered pore environments, remains a promising area for future research. nih.gov
Development of Chemical Probes and Tools
Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.co.uk A typical probe consists of a ligand for the target protein, a reporter group (like a fluorophore), and often a reactive group for covalent attachment. frontiersin.org The modular design of probes allows for their synthesis by combining these different components. frontiersin.org
This compound is a valuable starting material for the synthesis of chemical probes due to its reactive aldehyde handle. This formyl group provides a straightforward site for conjugation with other molecules, such as fluorescent dyes or bio-orthogonal tags, through stable bond formation.
A common strategy for labeling molecules is to react an aldehyde with a hydrazine or hydrazide derivative to form a hydrazone. This reaction can be used to attach a fluorescent reporter to the this compound scaffold. For example, a fluorescent hydrazide could be coupled to the molecule, yielding a fluorescent probe. This approach is analogous to methods where 2-formylphenylboronic acids are reacted with hydrazide-functionalized ligands to create iminoboronate probes in situ. nih.gov
Hypothetical Synthesis of a Fluorescent Probe:
| Reactant 1 | Reactant 2 | Linkage Formed | Product Class |
| This compound | Fluorescent Hydrazide (e.g., Dansyl Hydrazide) | Hydrazone | Fluorescent Chemical Probe |
This method allows for the creation of probes where the nicotinonitrile portion can act as the ligand for a biological target, while the attached fluorophore enables detection and visualization in biological assays, such as fluorescence microscopy. mdpi.comnih.gov The development of such probes is crucial for target validation in drug discovery and for understanding complex biological pathways. promega.co.uknih.gov
Contribution to Scaffold Hopping and Lead Optimization
In medicinal chemistry, lead optimization is the process of modifying a biologically active compound (a "hit" or "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. ontosight.ai Scaffold hopping is a key strategy in this process, where the core molecular framework (the scaffold) of a lead compound is replaced with a structurally different one, while preserving the essential interactions with the biological target. nih.gov This can lead to the discovery of novel chemical entities with improved drug-like properties or a new intellectual property position. nih.gov
The nicotinonitrile nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory agents. researchgate.netekb.eg The this compound structure, combining the nicotinonitrile core with a phenoxy linker, represents a valuable scaffold for several reasons:
Novel Chemical Space: It provides a distinct chemical architecture that can replace other heterocyclic or aromatic systems in known drugs.
Modifiable Vector: The formyl group acts as a point for synthetic diversification, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).
For instance, a research program might identify a lead compound containing a different heterocyclic system. By employing a scaffold hopping strategy, medicinal chemists could replace that original core with the this compound scaffold. The resulting new analogs would then be synthesized and tested to determine if this change leads to improved potency, better selectivity, or more favorable absorption, distribution, metabolism, and excretion (ADME) properties. This approach has been successfully used in programs targeting various kinases, where scaffolds like 1H-pyrazolo[3,4-d]pyrimidine have been hopped to pyrido[3,2-d]pyrimidine (B1256433) to create new dual inhibitors. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Formylphenoxy)nicotinonitrile is expected to show distinct signals corresponding to the protons on the nicotinonitrile and phenoxy rings, as well as the aldehyde proton. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around 9.5-9.9 ppm, due to the deshielding effect of the carbonyl group. pdx.edu The aromatic protons will resonate in the range of 6.0-9.5 ppm. pdx.edu Specifically, the protons on the pyridine (B92270) ring of the nicotinonitrile moiety and the protons on the formylphenoxy group will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon of the aldehyde group (CHO) is highly deshielded and is expected to appear at a chemical shift of around 191-192 ppm. rsc.org The nitrile carbon (CN) also has a characteristic chemical shift. The aromatic carbons of the two rings will appear in the typical range of 110-160 ppm. libretexts.org The specific chemical shifts are influenced by the electronic effects of the substituents, namely the ether linkage, the nitrile group, and the formyl group. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively assign each proton signal to its corresponding carbon atom and to establish long-range correlations, further confirming the connectivity of the molecular structure.
Interactive Data Table: Predicted NMR Data for this compound
Below are the predicted chemical shift ranges for the key nuclei in this compound.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.5 - 9.9 | pdx.edu |
| ¹H | Aromatic (Ar-H) | 6.0 - 9.5 | pdx.edu |
| ¹³C | Aldehyde (C=O) | 191 - 192 | rsc.org |
| ¹³C | Aromatic (Ar-C) | 110 - 160 | libretexts.org |
| ¹³C | Nitrile (-CN) | 115 - 125 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups. The C≡N stretching vibration typically appears in the range of 2220-2260 cm⁻¹. spectroscopyonline.com The C=O stretch of the aldehyde is expected to be a strong band around 1690-1715 cm⁻¹. Additionally, the C-H stretching vibration of the aldehyde proton often produces a distinct, albeit weaker, pair of bands between 2720 and 2840 cm⁻¹. udel.edu The spectrum will also feature absorptions corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹), as well as the C-O-C ether linkage stretching vibrations.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitrile (-C≡N) | Stretch | 2220 - 2260 | spectroscopyonline.com |
| Aldehyde (C=O) | Stretch | 1690 - 1715 | udel.edu |
| Aldehyde (C-H) | Stretch | 2720 - 2840 | udel.edu |
| Aromatic (C=C) | Stretch | 1450 - 1600 | |
| Aromatic (C-H) | Stretch | >3000 | |
| Ether (C-O-C) | Stretch | 1000 - 1300 |
Mass Spectrometry (MS, HR-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. uni-saarland.de High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. msu.edu
For this compound (C₁₃H₈N₂O₂), the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. In techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is often observed. The fragmentation pattern can reveal the loss of stable neutral fragments, such as carbon monoxide (CO) from the aldehyde group or the entire formyl group (CHO). The cleavage of the ether bond would also lead to characteristic fragment ions corresponding to the nicotinonitrile and formylphenoxy moieties. HR-MS would confirm the molecular formula by providing a mass measurement with high precision, distinguishing it from other compounds with the same nominal mass. msu.edu
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value (m/z) | Reference |
|---|---|---|---|
| Molecular Formula | C₁₃H₈N₂O₂ | - | |
| Molecular Weight | Monoisotopic Mass | 224.06 | |
| [M+H]⁺ | Protonated Molecule | 225.06 | |
| Fragmentation | Analysis of fragment ions | Provides structural information | uni-saarland.de |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. rsc.org This analysis is crucial for verifying the empirical formula and assessing the purity of the synthesized substance.
The theoretical elemental composition of this compound (C₁₃H₈N₂O₂) is calculated based on its molecular formula and the atomic weights of its elements. The experimental values obtained from the elemental analyzer should be in close agreement (typically within ±0.4%) with the calculated values to confirm the purity and the assigned molecular formula of the compound. benthamdirect.com
Interactive Data Table: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Reference |
|---|---|---|
| Carbon (C) | 69.64 | |
| Hydrogen (H) | 3.60 | |
| Nitrogen (N) | 12.49 | |
| Oxygen (O) | 14.27 |
Future Research Directions and Synthetic Innovations for 2 4 Formylphenoxy Nicotinonitrile Chemistry
Exploration of Novel Reaction Pathways
The unique arrangement of functional groups in 2-(4-Formylphenoxy)nicotinonitrile opens the door to a variety of new chemical transformations. The aldehyde group, in particular, is a gateway to numerous reactions. Future research could productively focus on multicomponent reactions (MCRs) that leverage the reactivity of both the aldehyde and the nicotinonitrile core. MCRs are highly efficient processes that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time and resources nih.gov. For instance, the aldehyde can participate in Strecker or Ugi reactions to introduce amino acid or peptide fragments, while the cyanopyridine moiety could be involved in subsequent cyclization or functionalization steps nih.gov.
Another promising avenue is the exploration of cascade reactions. The formyl group can be transformed into a variety of other functionalities that can then react with the nicotinonitrile ring. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound could be followed by an intramolecular cyclization onto the pyridine (B92270) ring or the nitrile group, leading to complex fused heterocyclic systems kpi.ua. The reactivity of a closely related compound, N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide, has been utilized to synthesize a variety of 1,2-dihydropyridines, arylidenes, and hydrazides, highlighting the synthetic potential of the formylphenoxy moiety benthamdirect.comingentaconnect.com.
Furthermore, the development of novel catalyst systems could unlock new reaction pathways. For example, transition metal catalysts could be employed for cross-coupling reactions at various positions on the aromatic rings, or for the selective reduction or oxidation of the functional groups nih.gov. The synthesis of related nicotinonitrile derivatives has been shown to be amenable to such catalytic approaches chem-soc.si.
| Reaction Type | Reactants | Potential Products | Key Advantages |
| Multicomponent Reactions (e.g., Ugi, Strecker) | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Complex acyclic and heterocyclic structures | High atom economy, molecular diversity |
| Cascade Reactions (e.g., Knoevenagel/Cyclization) | Aldehyde, Active Methylene Compound | Fused heterocyclic systems | Step-economy, increased complexity |
| Catalytic Cross-Coupling | Aryl halides, Organometallic reagents | Functionalized biaryl structures | C-C and C-X bond formation |
Development of Asymmetric Synthesis Methodologies
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can possess stereogenic centers. Future research should focus on the development of asymmetric methods to synthesize enantiomerically pure or enriched derivatives.
One major approach is the use of chiral catalysts. Asymmetric hydrogenation or transfer hydrogenation of the aldehyde group, using a chiral transition metal complex, could produce chiral secondary alcohols with high enantioselectivity nih.gov. Similarly, the addition of organometallic reagents to the aldehyde can be rendered asymmetric through the use of chiral ligands sigmaaldrich.com. The synthesis of fluorinated amino acids has been achieved with high diastereoselectivity using chiral Ni(II) complexes, a strategy that could be adapted for derivatives of this compound beilstein-journals.orgmdpi.com.
Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed nih.gov. For this compound, a chiral amine could be condensed with the aldehyde to form a chiral imine, which could then undergo diastereoselective reactions.
Organocatalysis represents a third major pillar of asymmetric synthesis. Chiral amines, phosphoric acids, or other small organic molecules can catalyze a wide range of enantioselective transformations of aldehydes, such as aldol (B89426) reactions, Michael additions, and cycloadditions mdpi.com. These methods avoid the use of potentially toxic and expensive metal catalysts.
| Asymmetric Strategy | Target Transformation | Example Catalyst/Auxiliary | Potential Chiral Product |
| Chiral Catalysis | Reduction of aldehyde | Chiral Ruthenium or Rhodium complexes | Enantiomerically enriched secondary alcohol |
| Chiral Auxiliary | Nucleophilic addition to imine | (R)- or (S)-alpha-methylbenzylamine | Diastereomerically enriched amine |
| Organocatalysis | Aldol reaction of aldehyde | Proline or its derivatives | Enantiomerically enriched beta-hydroxy ketone |
Integration with Flow Chemistry and Automation
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and easier scalability noelresearchgroup.comnih.govresearchgate.net. The synthesis of this compound and its derivatives is well-suited for this technological shift.
Flow reactors, particularly microreactors, provide excellent heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures than in batch, often leading to dramatically reduced reaction times beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org. For example, the synthesis of substituted pyridines has been successfully demonstrated in continuous flow systems, often with improved yields and purity compared to batch methods beilstein-journals.orggoogle.com. The modular nature of flow chemistry setups also allows for the telescoping of multiple reaction steps into a single, continuous process, which minimizes manual handling and purification of intermediates nih.gov.
Automation can be integrated with flow chemistry to create high-throughput synthesis and screening platforms. An automated system could systematically vary reaction parameters (e.g., temperature, residence time, reactant concentrations) to rapidly optimize the synthesis of a library of this compound derivatives. This would accelerate the discovery of new compounds with desired properties.
| Flow Chemistry Advantage | Application to this compound Chemistry |
| Enhanced Safety | Handling of potentially hazardous reagents and intermediates in small, controlled volumes. |
| Precise Reaction Control | Accurate control over temperature, pressure, and residence time, leading to higher selectivity. |
| Scalability | Seamless scaling from laboratory to production scale by running the flow reactor for longer times. |
| Automation and High-Throughput | Rapid synthesis and optimization of a library of derivatives for property screening. |
Computational Design of Future Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties cuny.edu. For this compound, computational methods can be used to predict the properties of virtual derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, such as electronic structure, reactivity indices, and spectroscopic signatures acs.org. For example, DFT calculations can help to understand the reactivity of the different functional groups in this compound and predict the outcome of chemical reactions researchgate.net. Such calculations have been successfully applied to understand the electronic properties and reactivity of related nicotinonitrile derivatives mdpi.com.
Molecular docking simulations can be used to predict the binding affinity of this compound derivatives to a biological target, such as an enzyme or a receptor. This is a crucial step in the design of new therapeutic agents. By screening a virtual library of derivatives, the most potent binders can be identified for synthesis and experimental testing nih.gov.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. These models can then be used to predict the properties of new, unsynthesized derivatives.
| Computational Method | Predicted Property | Application in Derivative Design |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Guiding synthetic strategy, understanding reaction mechanisms |
| Molecular Docking | Binding affinity to biological targets | Identifying potential drug candidates |
| QSAR | Biological activity, physical properties | Predicting the properties of new derivatives |
Expanding Applications in Chemical Materials Science
The unique chemical structure of this compound suggests its potential as a building block for advanced materials. The phenoxy group is a component of high-performance polymers like phenoxy resins, which are known for their toughness, adhesion, and barrier properties mdpi.comgoogle.comrsc.org. The aldehyde and nitrile functionalities provide reactive handles for polymerization and cross-linking.
One area of future research is the development of novel polymers derived from this compound. The aldehyde group can undergo condensation polymerization with phenols or amines to form new types of phenol-formaldehyde-like or poly(azomethine) resins bohrium.comchemscene.com. These polymers could exhibit interesting thermal and mechanical properties. The nitrile group can also participate in polymerization reactions, for example, through cyclotrimerization to form triazine-based networks.
The combination of the polar nitrile group and the aromatic rings suggests that derivatives of this compound could have interesting optical or electronic properties. For instance, related nicotinonitrile derivatives have been investigated as nonlinear optical (NLO) materials researchgate.net. The synthesis of extended pi-conjugated systems based on this scaffold could lead to new materials for applications in electronics and photonics. Furthermore, the phenoxy-cyclotriphosphazene side groups have been shown to impart elastomeric properties to polymers, suggesting another avenue for material design acs.org.
| Material Type | Role of this compound | Potential Properties and Applications |
| Phenolic or Poly(azomethine) Resins | Monomer in condensation polymerization | High thermal stability, mechanical strength; adhesives, coatings |
| Triazine-based Networks | Monomer in cyclotrimerization of nitrile groups | Cross-linked polymers with high thermal and chemical resistance |
| Nonlinear Optical (NLO) Materials | Chromophore with donor-acceptor character | Materials for optical signal processing and data storage |
| Elastomers | Component of polymers with bulky side groups | Flexible and resilient materials |
Q & A
Q. What are the established synthetic routes for 2-(4-Formylphenoxy)nicotinonitrile, and what key reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via condensation reactions. A common route involves reacting 4-formylphenol derivatives with nicotinonitrile precursors under basic catalysis. For example, Arkivoc studies (2021) highlight the use of piperidine in refluxing ethanol to facilitate Michael additions or nucleophilic substitutions, achieving yields of 72–78% . Key Conditions :
- Solvent : Ethanol or ethanol/dioxane mixtures (1:1) for improved solubility.
- Catalyst : Piperidine (10 mol%) for base-mediated activation.
- Temperature : Reflux (78–85°C) to drive reaction completion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating crystalline products.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Structural validation requires multimodal spectroscopy:
- IR Spectroscopy : Confirm the presence of formyl (C=O stretch: 1680–1700 cm⁻¹) and nitrile (C≡N stretch: 2220–2240 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm). For example, the aldehyde proton in 2-(4-formylphenoxy)-N-phenylacetamide appears at δ 10.0 ppm .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 257.16 for derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antiviral or antimicrobial activity often arise from structural variations (e.g., substituents on the phenyl ring) or assay conditions.
- Structural Optimization : Compare derivatives like N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide (anti-inflammatory) and N-ethyl-2-(4-formylphenoxy)acetamide (antimicrobial) to identify pharmacophores .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls to minimize variability .
- Data Cross-Validation : Pair in vitro results with computational docking (e.g., AutoDock Vina) to predict binding affinities to viral proteases .
Q. What strategies enhance the regioselectivity of nucleophilic additions to the formyl group in this compound?
- Methodological Answer : The aldehyde group’s reactivity can be tuned using:
- Protecting Groups : Temporarily convert the formyl to an acetal (e.g., using ethylene glycol) to direct nucleophiles to the nitrile or phenoxy moieties .
- Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) to polarize the aldehyde carbonyl, favoring 1,2-additions over side reactions .
- Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states for selective imine formation with amines .
Methodological Notes for Advanced Studies
- Contradiction Analysis : When conflicting bioactivity data arise, perform dose-response assays (IC₅₀ comparisons) and validate via structural analogs (e.g., replacing the formyl with carboxyl groups) .
- Computational Modeling : Use Molecular Dynamics (MD) simulations (e.g., GROMACS) to study interactions with targets like viral polymerases, leveraging crystal structures from PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

